Cas no 655235-61-3 (8-Bromo-4-chloro-2-(trifluoromethyl)quinoline)

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a versatile organic compound characterized by its substitution pattern. It offers high purity and stability, making it ideal for various chemical reactions, including synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern enhances solubility and reactivity, providing advantages in research and development applications.
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline structure
655235-61-3 structure
Product Name:8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
CAS No:655235-61-3
MF:C10H4BrClF3N
MW:310.497671127319
MDL:MFCD00174293
CID:961997
PubChem ID:628370
Update Time:2025-06-23

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
    • 8-bromo-4-chloro-2-trifluoromethylquinoline
    • AC-7392
    • KKGSBQKOZKBRKL-UHFFFAOYSA-N
    • Quinoline, 8-bromo-4-chloro-2-(trifluoromethyl)-
    • RP06891
    • TRA0042475
    • PC31854
    • SY005999
    • ZB007542
    • AX8111139
    • AB0041920
    • Y9747
    • Quinoline, 8-bromo-4-chloro-2-trifluoromethyl-
    • 8-bromo-4-chloro-2(trifluoromethyl)quinoline
    • DTXSID00347942
    • CS-0155819
    • SCHEMBL3631708
    • DB-054823
    • J-519390
    • PS-7084
    • 655285-61-3
    • 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline #
    • MFCD00174293
    • 655235-61-3
    • SB73069
    • A867650
    • AKOS009158652
    • MDL: MFCD00174293
    • Inchi: 1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
    • InChI Key: KKGSBQKOZKBRKL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C(C=C(C(F)(F)F)N=C21)Cl

Computed Properties

  • Exact Mass: 308.91700
  • Monoisotopic Mass: 308.917
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 4.4

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.74
  • Melting Point: 71-72°C
  • Boiling Point: 291.8℃/760mmHg
  • Flash Point: 130.3℃
  • Refractive Index: 1.584
  • PSA: 12.89000
  • LogP: 4.66950
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline Pricemore >>

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8-Bromo-4-chloro-2-(trifluoromethyl)quinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:655235-61-3)8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Order Number:A867650
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:06
Price ($):176.0
Email:sales@amadischem.com

Additional information on 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Introduction to 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS No. 655235-61-3)

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS No. 655235-61-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique substitution pattern, has garnered attention for its potential in the development of novel therapeutic agents and as a valuable intermediate in organic synthesis.

The molecular structure of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline consists of a quinoline core with specific functional groups: a bromine atom at the 8-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position. These substituents contribute to the compound's unique chemical properties and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.

Recent research has highlighted the importance of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline in the development of new drugs. For instance, studies have shown that this compound can serve as a lead molecule for the synthesis of potent inhibitors targeting specific enzymes involved in various diseases. One notable application is in the field of cancer research, where derivatives of this compound have demonstrated promising antitumor activity by inhibiting key enzymes in cancer cell metabolism.

In addition to its potential in drug discovery, 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline has been explored for its utility as an intermediate in the synthesis of other complex molecules. Its reactivity and stability make it a valuable starting material for multi-step synthetic processes, enabling chemists to construct intricate molecular architectures with high efficiency and selectivity.

The physical and chemical properties of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline have been extensively studied. It is typically obtained as a solid with a melting point ranging from 110 to 115°C. The compound is moderately soluble in common organic solvents such as dichloromethane, acetone, and ethanol, which facilitates its use in various chemical reactions. Its solubility profile also makes it suitable for formulation into different dosage forms for pharmaceutical applications.

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been employed to characterize the structure and purity of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. These methods provide detailed insights into the molecular composition and help ensure that the compound meets the stringent quality standards required for pharmaceutical use.

In terms of safety and handling, while 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is not classified as a hazardous substance, it is recommended to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be used, and adequate ventilation should be maintained to minimize exposure risks.

The environmental impact of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline has also been considered in recent studies. Research indicates that proper disposal methods should be followed to prevent any adverse effects on ecosystems. Efforts are ongoing to develop more sustainable synthetic routes that minimize waste generation and reduce environmental footprint.

In conclusion, 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS No. 655235-61-3) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for advancing our understanding of complex biological systems and developing innovative therapeutic solutions. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in the future of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:655235-61-3)8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
A867650
Purity:99%
Quantity:5g
Price ($):176.0
Email